(1R)-1-(4-bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride
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Overview
Description
“(1R)-1-(4-bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2137146-02-0 . It is a powder in physical form .
Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 268.56 . The storage temperature is 4 degrees Celsius . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on synthesizing and structurally characterizing novel compounds and complexes that incorporate bromo-fluoro-methylphenyl motifs, similar to the structure of interest. These studies are foundational for understanding the chemical behavior and potential applications of such compounds in various scientific fields.
For example, Mukhopadhyay et al. (2015) synthesized Schiff base ligands and cyclometalated mononuclear piano-stool complexes with potential applications in DNA/Protein binding and anticancer activity, demonstrating the versatility of bromo-fluoro-methylphenyl compounds in developing therapeutic agents (Mukhopadhyay et al., 2015).
Antimicrobial and Cytotoxic Activity
A series of compounds related to the core structure of interest have been evaluated for their antimicrobial and cytotoxic properties, highlighting the potential for developing new antimicrobial agents. Noolvi et al. (2014) synthesized novel azetidine-2-one derivatives of 1H-benzimidazole and evaluated their antibacterial and cytotoxic properties, showcasing the chemical versatility and potential therapeutic applications of bromo-fluoro-methylphenyl derivatives (Noolvi et al., 2014).
Material Science and Catalysis
Research into the applications of bromo-fluoro-methylphenyl compounds extends into material science, where these compounds serve as building blocks for creating novel materials with unique properties. Liu et al. (1993) explored the design and synthesis of hexadentate tripodal amine phenol ligand complexes of aluminum, gallium, and indium, indicating the role of such structures in advancing materials science and catalysis (Liu et al., 1993).
Environmental and Analytical Chemistry
Emerging research also investigates the environmental presence and analytical detection of brominated compounds, including those similar to "(1R)-1-(4-bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride." Such studies are crucial for understanding the environmental impact and facilitating the detection of these compounds in biological and environmental samples. Yang et al. (2012) analyzed the concentrations of currently used brominated flame retardants in sediment cores from the Great Lakes, providing insight into the environmental distribution and potential ecological effects of brominated compounds (Yang et al., 2012).
Safety and Hazards
The safety information available indicates that this compound has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
(1R)-1-(4-bromo-5-fluoro-2-methylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN.ClH/c1-5-3-8(10)9(11)4-7(5)6(2)12;/h3-4,6H,12H2,1-2H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRAXBXDIKSUGA-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)N)F)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1[C@@H](C)N)F)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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